Aluminium silicide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminium silicide (AlSi) is a compound that is widely used in the field of material science due to its remarkable properties. It is a binary compound of aluminium and silicon and is often used as a semiconductor material in electronic devices. Aluminium silicide is also used as a reducing agent in metallurgy and as a catalyst in chemical reactions. In

科学的研究の応用

1. Semiconductor and Electronics Industry

Aluminium silicide (AlSi) has notable applications in the semiconductor and electronics industries. For instance, Ashtikar & Sharma (1995) explored the reaction between hydrogenated amorphous silicon and aluminum, observing the formation of aluminum silicide even at room temperature. This study highlighted the potential of AlSi in Schottky diodes, a type of semiconductor device. The research indicated that subsequent annealing led to the coexistence of various orientations of aluminum silicide, impacting the electrical properties of these devices (Ashtikar & Sharma, 1995).

2. High-Temperature Applications and Materials Science

Aluminum-containing heat-resistant silicides are significant in industries that operate at high temperatures. Sundberg et al. (2004) investigated aluminium containing silicides and their performance in various atmospheres, including vacuum. Their study concluded that materials like molybdenum aluminosilicide (Kanthal Super ER) could operate in air up to 1575 °C, showcasing their potential for applications in power plants, automotive, and chemical industries (Sundberg et al., 2004).

3. Optoelectronic Applications

Dalapati et al. (2015) reported on the growth of alpha-phase aluminum alloyed iron silicide on silicon substrates at 600 °C. They found that incorporating aluminum into the silicide films reduced the transition temperature of α-phase FeSi2, making it suitable for optoelectronic applications. The study emphasized the potential of aluminum silicide in renewable energy and electronic applications (Dalapati et al., 2015).

4. Metallization in Thin Film Transistors

Duy et al. (2010) investigated aluminum metallized source/drain thin film transistors using a self-aligned fabrication process. This study highlighted how aluminum, despite not forming a metal silicide with silicon, can enhance the conductivity of source and drain electrodes in thin film transistors. Such advancements are crucial for the development of high-performance silicon integrated circuits (Duy et al., 2010).

将来の方向性

- G. J. van Gurp, J. L. C. Daams, A. van Oostrom, L. J. M. Augustus, Y. Tamminga. “Aluminum‐silicide reactions. I. Diffusion, compound formation, and microstructure.” Journal of Applied Physics, 50, 6915–6922 (1979)

- R. Rosenberg, M. J. Sullivan, J. K. Howard. “Thin Films‐Interdiffusion and Reactions.” In Thin Films‐Interdiffusion and Reactions, edited by J. M. Poate, K. N. Tu, and J. W. Mayer (Wiley, New York, 1978), p. 25

- M. Hansen. Constitution of Binary Alloys. McGraw‐Hill, New York, 1958

- H. Grinolds and G. Y. Robinson. “Auger electron spectroscopy.” J. Vac. Sci. Technol., 14, 75 (1977)

特性

InChI |

InChI=1S/4Al.3Si |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZODAHLMBGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

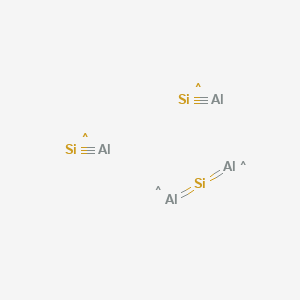

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648873 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium silicide | |

CAS RN |

106698-75-3 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)